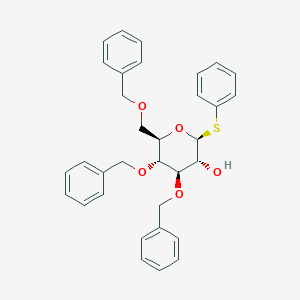
(2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol is a useful research compound. Its molecular formula is C33H34O5S and its molecular weight is 542.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2S,3R,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)-2-(phenylthio)tetrahydro-2H-pyran-3-ol is a derivative of tetrahydropyran that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple benzyloxy groups and a phenylthio moiety. The stereochemistry at the specified positions contributes significantly to its biological activity.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyran compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate potent antifungal activity against strains such as Aspergillus fumigatus and various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| Compound 8a | Antifungal | Aspergillus fumigatus |
| Compound X | Antibacterial | Staphylococcus aureus |
| Compound Y | Antibacterial | E. coli |
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It serves as a precursor for drug synthesis aimed at developing neuroprotectants and GABA uptake inhibitors. Studies suggest that modifications in the tetrahydropyran core can enhance these neuroprotective properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Various substitutions on the tetrahydropyran ring have been explored:
- Benzyloxy Substituents : The presence of benzyloxy groups has been linked to enhanced solubility and bioactivity.
- Phenylthio Group : This moiety contributes to the compound's interaction with biological targets, potentially influencing its pharmacokinetic properties .
Study 1: Antifungal Activity
In a controlled study, derivatives of the compound were tested against fungal pathogens. The results indicated that specific modifications led to increased efficacy compared to standard antifungal treatments like Fluconazole. For example, a derivative with a hydroxymethyl group exhibited significant antifungal activity .
Study 2: Neuroprotective Potential
Another study evaluated the neuroprotective effects of modified tetrahydropyran compounds in animal models. The results showed reduced neuronal damage in models of oxidative stress when treated with specific derivatives of this compound .
特性
IUPAC Name |
(2S,3R,4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O5S/c34-30-32(37-23-27-17-9-3-10-18-27)31(36-22-26-15-7-2-8-16-26)29(24-35-21-25-13-5-1-6-14-25)38-33(30)39-28-19-11-4-12-20-28/h1-20,29-34H,21-24H2/t29-,30-,31-,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBUKACGYQYOX-UPYFENACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














